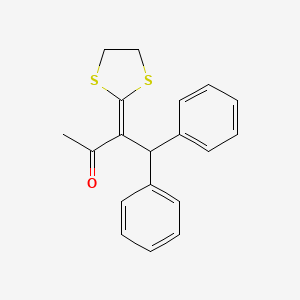
Bromobis(4-tert-butylphenyl)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromobis(4-tert-butylphenyl)borane is an organoboron compound with the molecular formula C20H26BBr It is characterized by the presence of a boron atom bonded to two 4-tert-butylphenyl groups and one bromine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bromobis(4-tert-butylphenyl)borane can be synthesized through the reaction of 4-tert-butylphenylboronic acid with bromine. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reactivity of the bromine.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Bromobis(4-tert-butylphenyl)borane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Oxidation Reactions: The boron center can be oxidized to form boronic acids or boronates.
Reduction Reactions: The compound can be reduced to form borohydrides or other boron-containing species.
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation Reactions: Often carried out using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Result in the formation of new organoboron compounds with different substituents.
Oxidation Reactions: Yield boronic acids or boronates.
Reduction Reactions: Produce borohydrides or other reduced boron species.
Applications De Recherche Scientifique
Bromobis(4-tert-butylphenyl)borane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its role in the development of boron-containing drugs.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of Bromobis(4-tert-butylphenyl)borane in chemical reactions involves the formation of a boron-carbon bond through the interaction of the boron center with electrophilic or nucleophilic species. In cross-coupling reactions, the boron atom facilitates the transfer of organic groups to a metal catalyst, leading to the formation of new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Another organoboron compound used in cross-coupling reactions.
4-tert-Butylphenylboronic Acid: Similar structure but lacks the bromine atom.
Dibromoborane: Contains two bromine atoms bonded to boron.
Uniqueness: Bromobis(4-tert-butylphenyl)borane is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. The presence of the bulky tert-butyl groups also influences its steric properties, making it a valuable reagent in organic synthesis.
Propriétés
Numéro CAS |
916162-47-5 |
|---|---|
Formule moléculaire |
C20H26BBr |
Poids moléculaire |
357.1 g/mol |
Nom IUPAC |
bromo-bis(4-tert-butylphenyl)borane |
InChI |
InChI=1S/C20H26BBr/c1-19(2,3)15-7-11-17(12-8-15)21(22)18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3 |
Clé InChI |
OJJBURNBUHKKJB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C(C)(C)C)(C2=CC=C(C=C2)C(C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(2-Bromophenyl)ethyl]quinazolin-4(3H)-one](/img/structure/B14191253.png)
![6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B14191261.png)


![2-Methyl-5-[(trimethylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14191276.png)


![7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14191292.png)

![3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enamide](/img/structure/B14191302.png)
![3-(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B14191307.png)
![2-{4-[3-(4-Methylpiperazin-1-yl)phenoxy]phenyl}-1H-benzimidazole](/img/structure/B14191325.png)


